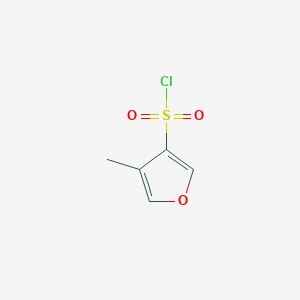

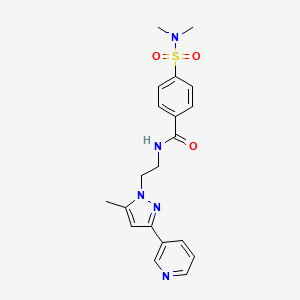

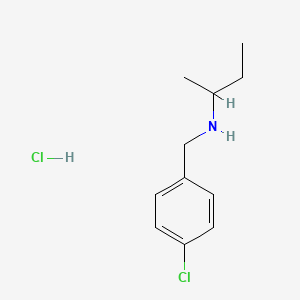

![molecular formula C13H14FN3OS2 B2391976 N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide CAS No. 392303-20-7](/img/structure/B2391976.png)

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide is a useful research compound. Its molecular formula is C13H14FN3OS2 and its molecular weight is 311.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Fluorescence Effects in Molecular Probes

Studies have shown that 1,3,4-thiadiazole derivatives exhibit dual fluorescence effects, which are highly valuable in molecular biology and medicine for developing advanced fluorescence probes. These effects are related to the specific molecular aggregation and charge transfer within molecules, influenced by substituents and structural composition. Such characteristics make these compounds ideal for use in biological imaging and diagnostics, providing tools for observing and studying biological processes at the molecular level (Budziak et al., 2019).

Anticancer Activity

Derivatives of 1,3,4-thiadiazole have been investigated for their anticancer properties. Novel compounds incorporating the thiadiazole moiety have demonstrated potent anticancer activities in vitro. These findings underscore the potential of 1,3,4-thiadiazole derivatives as scaffolds for designing new anticancer agents, highlighting the importance of structural modifications in enhancing biological activity and specificity against cancer cells (Gomha et al., 2017).

Biological Activity and Antimicrobial Evaluation

The biological activity of thiadiazole derivatives extends to antimicrobial properties. Research has synthesized and evaluated new compounds for their antimicrobial efficacy, showing that modifications in the thiadiazole structure can lead to substances with significant antimicrobial and possibly antifungal activities. This suggests the utility of 1,3,4-thiadiazole derivatives in developing new antimicrobial agents for combating resistant microbial strains (Farag et al., 2009).

Non-Typical Fluorescence and Antioxidant Activities

In addition to their potential as molecular probes and anticancer agents, certain 1,3,4-thiadiazole derivatives exhibit non-typical fluorescence effects and significant antioxidant activities. These properties are crucial for applications in oxidative stress research and the development of therapeutic agents aimed at protecting cells from oxidative damage. The ability to induce specific fluorescence effects and exhibit antioxidant properties makes these compounds valuable for both diagnostic and therapeutic applications in a range of diseases associated with oxidative stress (Budziak et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that 1,3,4-thiadiazole derivatives, a class to which this compound belongs, have been studied for their potential anticancer properties . They are believed to interact with DNA replication processes, thereby inhibiting the replication of both bacterial and cancer cells .

Mode of Action

It’s suggested that 1,3,4-thiadiazol derivatives disrupt processes related to dna replication . This disruption can inhibit the replication of both bacterial and cancer cells .

Biochemical Pathways

Given the potential anticancer properties of 1,3,4-thiadiazol derivatives, it’s likely that they affect pathways related to cell growth and proliferation .

Result of Action

Given the potential anticancer properties of 1,3,4-thiadiazol derivatives, it’s likely that they induce cytotoxic effects in cancer cells .

Properties

IUPAC Name |

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3OS2/c1-2-4-11(18)15-12-16-17-13(20-12)19-8-9-5-3-6-10(14)7-9/h3,5-7H,2,4,8H2,1H3,(H,15,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKFFLZGCMWSDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-2-oxa-3λ6-thiatetracyclo[7.3.1.17,11.01,5]tetradecane 3,3-dioxide](/img/structure/B2391899.png)

![N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2391904.png)

![6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B2391911.png)

![1-(3,3-dimethyl-2-oxobutyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2391913.png)